molecular formula C14H15NO4 B1491892 Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate CAS No. 2097963-45-4

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate

Cat. No. B1491892
CAS RN: 2097963-45-4
M. Wt: 261.27 g/mol
InChI Key: DUBKAFBBFLCHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate, commonly known as EOPOC, is an organic compound with a wide range of uses in scientific research. It is a colorless solid with a melting point of 111-112 °C and a boiling point of 271-272 °C. EOPOC is a versatile compound that can be used in a variety of experiments, from synthesizing new materials to studying the biochemical and physiological effects of certain molecules.

Scientific Research Applications

Antibacterial Agents

Research has shown that oxazole derivatives can exhibit antibacterial activity against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others, indicating potential use in developing new antibacterial agents .

Antifungal Applications

Similar to their antibacterial properties, some oxazole derivatives have been found to have antifungal effects against species like C. albicans, A. niger, and A. clavatus, suggesting their use in antifungal drug development .

Catalysis

Oxazole compounds have been reported to be used as catalysts in chemical reactions due to their ability to facilitate various organic transformations .

properties

IUPAC Name

ethyl 5-(2-ethoxyphenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-17-11-8-6-5-7-10(11)12-9-15-13(19-12)14(16)18-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBKAFBBFLCHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CN=C(O2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-ethoxyphenyl)oxazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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